

# Application Note: Synthesis and Purification of 21-Dehydro Budesonide Impurity Standard

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## Compound of Interest

Compound Name: 21-Dehydro Budesonide

Cat. No.: B1146664

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## Abstract

This application note provides a detailed protocol for the synthesis and purification of **21-Dehydro Budesonide**, a known impurity of the corticosteroid Budesonide, also referred to as Budesonide EP Impurity D. The synthesis is achieved through a controlled oxidation of Budesonide. Subsequent purification is performed using preparative High-Performance Liquid Chromatography (HPLC) to yield a high-purity reference standard suitable for analytical and drug development purposes. This document outlines the complete experimental workflow, including reaction monitoring, purification parameters, and characterization of the final product.

## Introduction

Budesonide is a potent glucocorticoid widely used in the treatment of asthma and other inflammatory conditions. During the manufacturing process and storage of Budesonide, various impurities can form, which must be identified, quantified, and controlled to ensure the safety and efficacy of the drug product. **21-Dehydro Budesonide** is a significant degradation product formed by the oxidation of the C21 hydroxyl group of Budesonide to an aldehyde.<sup>[1][2][3]</sup> The availability of a high-purity standard of this impurity is crucial for the development and validation of analytical methods to monitor the quality of Budesonide active pharmaceutical ingredient (API) and formulations.

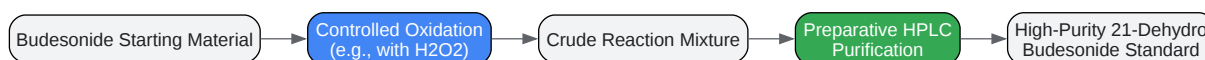
This document presents a straightforward method for the synthesis of **21-Dehydro Budesonide** via forced degradation of Budesonide, followed by a robust purification protocol using preparative HPLC.

## Synthesis of 21-Dehydro Budesonide

The synthesis of **21-Dehydro Budesonide** is based on the selective oxidation of the primary alcohol at the C21 position of Budesonide.

### Synthesis Workflow

The overall workflow for the synthesis is depicted below.



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Caption: Workflow for the synthesis and purification of **21-Dehydro Budesonide**.

### Experimental Protocol: Synthesis

- **Dissolution:** Dissolve 1.0 g of Budesonide in 50 mL of a suitable organic solvent such as acetonitrile in a round-bottom flask.
- **Oxidation:** To the stirred solution, add 10 mL of 30% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) dropwise at room temperature.<sup>[4]</sup>
- **Reaction:** Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress should be monitored by analytical HPLC to determine the consumption of Budesonide and the formation of **21-Dehydro Budesonide**.
- **Quenching:** Once the reaction has reached the desired conversion, quench the reaction by adding 50 mL of deionized water.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

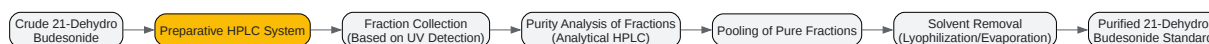
- **Washing:** Combine the organic layers and wash with 50 mL of a 5% sodium thiosulfate solution to remove excess peroxide, followed by 50 mL of brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product as a yellowish solid.

## Purification of 21-Dehydro Budesonide

Purification of the crude product is achieved using preparative HPLC.

### Purification Workflow

The purification process is outlined in the following diagram.



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Caption: Workflow for the purification of **21-Dehydro Budesonide**.

### Experimental Protocol: Preparative HPLC

The following parameters can be used as a starting point and should be optimized for the specific instrumentation.

Parameter	Value
Instrument	Preparative HPLC system with UV detector
Column	C18, 10 $\mu$ m, 250 x 21.2 mm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	40% B to 60% B over 30 minutes
Flow Rate	20 mL/min
Detection	244 nm <sup>[5]</sup>
Injection Volume	5 mL (of a 10 mg/mL solution in mobile phase)

- Sample Preparation: Dissolve the crude product in the initial mobile phase composition.
- Injection and Fractionation: Inject the sample onto the preparative HPLC system and collect fractions based on the elution of the target peak corresponding to **21-Dehydro Budesonide**.
- Purity Check: Analyze the collected fractions using an analytical HPLC method to assess their purity.
- Pooling and Lyophilization: Combine the fractions with a purity of >98% and remove the solvent by lyophilization or evaporation under reduced pressure to obtain the purified **21-Dehydro Budesonide** standard.

## Data Presentation

The following tables summarize the expected quantitative data from the synthesis and purification process.

### Table 1: Synthesis Results

Parameter	Value
Starting Material (Budesonide)	1.0 g
Crude Product Yield	~0.95 g
Purity of Crude Product (by HPLC)	~75%

**Table 2: Purification and Final Product Characterization**

Parameter	Value
Purified Product Yield	~600 mg
Final Purity (by HPLC)	>98%
Molecular Formula	C <sub>25</sub> H <sub>32</sub> O <sub>6</sub> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	428.52 g/mol <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Appearance	White to off-white solid

## Characterization of 21-Dehydro Budesonide

The identity and purity of the final product should be confirmed by appropriate analytical techniques.

### Analytical HPLC Method

Parameter	Value
Column	C18, 5 µm, 150 x 4.6 mm
Mobile Phase	Acetonitrile : 0.025 M Phosphate Buffer (pH 3.2) (55:45 v/v) <a href="#">[4]</a> <a href="#">[5]</a>
Flow Rate	1.0 mL/min
Detection	244 nm <a href="#">[4]</a> <a href="#">[7]</a>
Retention Time of Budesonide	~8.5 min
Retention Time of 21-Dehydro Budesonide	~7.2 min

## Mass Spectrometry

- Expected Mass:  $[M+H]^+ = 429.22$

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$ -NMR and  $^{13}\text{C}$ -NMR spectra should be acquired to confirm the chemical structure. The most notable change from the Budesonide spectrum will be the appearance of an aldehyde proton signal around 9.5-10.0 ppm in the  $^1\text{H}$ -NMR spectrum and the absence of the C21 methylene proton signals.

## Conclusion

This application note provides a comprehensive and practical guide for the synthesis and purification of the **21-Dehydro Budesonide** impurity standard. The described methods of controlled oxidation and preparative HPLC purification are effective in producing a high-purity reference material. This standard is essential for the accurate detection and quantification of this impurity in Budesonide API and pharmaceutical products, thereby supporting quality control and drug development activities.

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